(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a nitrofuran moiety, a phenylthiazole group, and a piperazine ring, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes .
Mode of Action
The compound exerts its action by inhibiting these enzymes, thereby blocking the transcription and the DNA replication, which results in cell death . The selective action of this compound as an antibacterial agent lies behind the differences between prokaryotic and eukaryotic topoisomerases .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacterial cell .
Pharmacokinetics
The influence of the compound against different bacterial species depends on the type of substituents at the N-1 and C-8 positions .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By blocking the transcription and DNA replication processes, it causes bacterial cell death . This makes it a potent antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.
Synthesis of the phenylthiazole group: This involves the reaction of thioamides with α-haloketones.
Coupling with piperazine: The phenylthiazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group in the nitrofuran can be reduced to an amine.
Substitution: The phenylthiazole and piperazine rings can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthiazole or piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties, particularly against resistant strains of bacteria.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Ranbezolid: An oxazolidinone class antibacterial agent containing a nitrofuran moiety.
Eperzolid: Similar to ranbezolid, used for its antibacterial properties.
Uniqueness
(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a nitrofuran moiety with a phenylthiazole and piperazine ring. This structure may confer unique antibacterial properties and potential for use against resistant bacterial strains .
Biological Activity
The compound (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antileishmanial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound consists of a nitrofuran moiety linked to a thiazole-piperazine framework. The structural features contribute to its biological activity, particularly its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the nitrofuran and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiazole ring demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Organisms | MIC (μg/mL) | Reference |
---|---|---|---|
1b | E. faecalis | 100 | |
1c | S. aureus | 200 | |
5b | C. albicans | 4.01 | |
5c | A. niger | 4.23 |
The minimum inhibitory concentration (MIC) values indicate that while some compounds show promising activity, they are generally less effective than established antibiotics such as chloramphenicol and ketoconazole.
Antileishmanial Activity
The compound has also been evaluated for its antileishmanial properties. A study synthesized various derivatives of the nitrofuran-thiadiazole scaffold linked to piperazine, revealing promising results against Leishmania major. The most effective compound demonstrated an IC50 value of 0.08 μM against the promastigote form with a selectivity index (SI) of 78.5 , indicating low toxicity towards macrophages.
Compound | Form | IC50 (μM) | CC50 (μM) | SI |
---|---|---|---|---|
2d | Promastigote | 0.08 | 785 | 78.5 |
This suggests a significant potential for developing new antileishmanial agents based on this scaffold .
Anticancer Activity
Emerging studies have also investigated the anticancer potential of compounds related to the nitrofuran-thiazole structure. For example, certain derivatives have shown inhibitory effects on cancer cell lines by interfering with critical cellular processes.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the nitro group in the furan moiety is known to enhance reactive oxygen species (ROS) production, leading to cellular damage in pathogens and cancer cells alike.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized nitrofuran derivatives against a panel of bacterial strains, demonstrating that modifications in the molecular structure significantly influenced their efficacy.
- Antileishmanial Studies : The evaluation of piperazinyl-linked nitrofuran derivatives highlighted their effectiveness against both promastigote and amastigote forms of Leishmania major, paving the way for further exploration in therapeutic applications .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMDZPVETYXKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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